molecular formula C10H13ClO2 B6618094 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene CAS No. 145905-21-1

1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene

Cat. No. B6618094
CAS RN: 145905-21-1
M. Wt: 200.66 g/mol
InChI Key: PSIUFFZPYGXDAL-UHFFFAOYSA-N
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Description

1-(1-Chloropropan-2-yl)oxy]-4-methoxybenzene, also known as chloropropan-2-yloxybenzene, is a compound of interest to the scientific community due to its potential to act as a synthetic intermediate in the production of various pharmaceuticals and industrial chemicals. This compound is of particular interest due to its ability to undergo a number of different reactions, including nucleophilic substitution, electrophilic substitution, and oxidative coupling. In

Scientific Research Applications

Chloropropan-2-yloxybenzene has a wide range of uses in scientific research. It has been used in the synthesis of a number of pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer drugs. It has also been used in the synthesis of industrial chemicals, such as solvents, dyes, and fragrances. Additionally, it has been used in the synthesis of a variety of other compounds, including polymers, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene-2-yloxybenzene is not completely understood. However, it is believed that the compound undergoes a series of reactions, including nucleophilic substitution, electrophilic substitution, and oxidative coupling. These reactions result in the formation of a new C-C bond and the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-2-yloxybenzene are not fully understood. However, it is believed that the compound may have a number of different effects on the body. It has been suggested that the compound may have anti-inflammatory, antifungal, and anti-cancer properties. Additionally, it is believed that the compound may have an effect on the central nervous system, as it has been shown to interact with receptors in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene-2-yloxybenzene in laboratory experiments include its relatively low cost, its availability, and its ability to undergo a variety of different reactions. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. It is highly toxic and should be handled with caution. Additionally, it is not soluble in water and must be used in an organic solvent.

Future Directions

The future of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene-2-yloxybenzene is promising. It has a wide range of potential applications in the synthesis of pharmaceuticals and industrial chemicals. Additionally, it has the potential to be used in the development of new materials, such as polymers, surfactants, and catalysts. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.

Synthesis Methods

Chloropropan-2-yloxybenzene is typically synthesized through a process known as the Friedel-Crafts alkylation reaction. This reaction involves the use of a Lewis acid, such as aluminum chloride, to catalyze the reaction between a substituted benzene molecule and an alkyl halide. This reaction results in the formation of a new C-C bond and the formation of the desired product. Other methods used to synthesize 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene-2-yloxybenzene include the use of a Grignard reagent and a Wittig reaction.

properties

IUPAC Name

1-(1-chloropropan-2-yloxy)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIUFFZPYGXDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145905-21-1
Record name 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
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